molecular formula C12H10ClFN2O2S B2770571 (2E)-[(5-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile CAS No. 1454881-53-8

(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

Cat. No.: B2770571
CAS No.: 1454881-53-8
M. Wt: 300.73
InChI Key: YBHOUYVKRBLIIC-ZRDIBKRKSA-N
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Description

(2E)-(5-Chloro-2-fluorophenyl)sulfonylacetonitrile is a sulfonyl-substituted enamine nitrile derivative characterized by a pyrrolidine ring fused with a sulfonyl-acetonitrile framework. The (2E)-stereochemistry indicates a trans-configuration at the double bond, which may influence its stability and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

(2E)-2-(5-chloro-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-8-3-4-9(14)11(6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHOUYVKRBLIIC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)Cl)F)/NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzenesulfonyl chloride and pyrrolidine.

    Formation of Intermediate: The sulfonyl chloride reacts with pyrrolidine under basic conditions to form an intermediate sulfonamide.

    Cyclization and Nitrile Formation: The intermediate undergoes cyclization and subsequent reaction with a nitrile source, such as acetonitrile, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Primary amines derived from the nitrile group.

    Substitution Products: Various substituted aromatic derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Polymer Synthesis: The compound is utilized in the production of specialty polymers with unique mechanical and thermal properties.

    Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrile group may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile is highlighted through comparisons with related sulfonyl-pyrrolidine/piperidine derivatives and nitrile-containing analogs. Key distinctions include:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Findings Reference
(2E,Z)-(2-Fluorophenyl)sulfonylacetonitrile (3a) 2-Fluorophenyl, no chloro substituent - Yield: 96% (cream solid)
- LC/MS: m/z 280.4 [M+H]+
- Exists as E/Z mixture
(2E,Z)-(2-Fluoro-5-methylphenyl)sulfonylacetonitrile (3o) Piperidine ring, 5-methyl substituent - Yield: 89% (cream solid)
- LC/MS: m/z 294.2 [M+H]+
- Piperidine ring increases steric bulk
Methyl (2E,Z)-(2-fluorophenyl)sulfonylacetate (3f) Ester group (acetate) instead of nitrile - Yield: 85%
- LC/MS: m/z 299.4 [M+H]+
- Nitrile replacement alters electronic properties
2-[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile Lacks pyrrolidine ring - Simpler structure, discontinued commercial availability
- Reduced pharmacological potential
(1E)-1-[(2-Fluorophenyl)sulfonyl]-1-(pyrrolidin-2-ylidene)acetone (3d) Ketone group instead of nitrile - Yield: 68–73%
- Ketone group may reduce reactivity compared to nitrile

Key Observations :

Substituent Effects: The 5-chloro-2-fluorophenyl group in the target compound introduces dual halogenation, which likely enhances its lipophilicity and binding affinity compared to mono-halogenated analogs like 3a . Piperidine vs.

Functional Group Impact: Nitrile vs. In contrast, ester or ketone analogs (e.g., 3f, 3d) show lower reactivity .

Synthetic Accessibility :

  • Pyrrolidine derivatives (e.g., 3a) are synthesized in higher yields (96%) compared to piperidine analogs (89%), suggesting greater stability of the five-membered ring system during synthesis .

Isomerism and Stability :

  • The (2E)-configuration in the target compound avoids the challenges of isolating E/Z mixtures seen in analogs like 3a and 3f, streamlining purification and improving reproducibility .

Pharmacological Potential: Sulfonyl-pyrrolidine nitriles are implicated in supramolecular interactions (e.g., hydrogen bonding) due to their sulfonyl and nitrile groups, making them candidates for enzyme inhibition or receptor modulation .

Research Implications and Limitations

Further studies should focus on:

  • Crystallographic Analysis : Using tools like SHELXL or ORTEP-3 to resolve its 3D structure and intermolecular interactions .
  • In Vitro Screening : Comparing its activity against analogs in enzymatic or cellular assays.
  • QSAR Modeling : Correlating substituent effects (e.g., halogen position) with bioactivity .

Biological Activity

(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with pyrrolidine derivatives. The compound can be characterized using various techniques such as NMR, IR spectroscopy, and mass spectrometry.

Table 1: Characterization Data

TechniqueObservations
NMRChemical shifts indicating sulfonyl and pyrrolidine environments
IRCharacteristic sulfonyl stretch at ~1300 cm1^{-1}
Mass SpectrometryMolecular ion peak consistent with molecular weight

Antimicrobial Properties

Research indicates that compounds similar to (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.

Anticancer Activity

Studies have explored the cytotoxic effects of related sulfonamide compounds on cancer cell lines. For instance, derivatives have demonstrated significant inhibition of cell proliferation in A431 human epidermoid carcinoma cells. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a specific study, (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A43115Induction of apoptosis
HepG220Cell cycle arrest at G1 phase
Caco-225Inhibition of proliferation

The biological activity of (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile appears to involve multiple pathways:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Gene Expression : There is evidence that these compounds can alter the expression of genes related to apoptosis and cell survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound can be synthesized via a multi-step reaction starting from [(halophenyl)sulfonyl]acetonitrile precursors. A typical procedure involves heating [(5-chloro-2-fluorophenyl)sulfonyl]acetonitrile with a pyrrolidine-derived lactim (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) in DMF at 90–100°C for 4–20 hours, monitored by TLC (eluent: CHCl₃). Post-reaction, dilution with 2-propanol precipitates the product. Yield optimization requires precise temperature control and stoichiometric excess of the lactim (1.3–1.5 eq.) to drive the reaction to completion .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, particularly its (2E)-configuration?

  • Methodology :

  • LC/MS : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 330.3 vs. calculated 330.76) .
  • NMR : Key signals include the sulfonyl group (δ ~3.5–4.0 ppm for SO₂CH₂), pyrrolidine ring protons (δ ~1.8–2.5 ppm), and nitrile carbon (δ ~115–120 ppm in ¹³C NMR).
  • X-ray crystallography : Resolve the (2E)-configuration via SHELXL refinement of single-crystal data. Use WinGX or ORTEP-3 for graphical representation .

Q. How can researchers distinguish between E/Z isomers during synthesis, and what solvent systems aid in their separation?

  • Methodology : E/Z isomer ratios are influenced by steric and electronic factors during lactim condensation. Chromatographic separation (e.g., silica gel with CHCl₃:MeOH 95:5) or recrystallization in 2-propanol can isolate isomers. NMR coupling constants (e.g., J > 12 Hz for trans-configuration) and NOE experiments further differentiate isomers .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfonyl or pyrrolidine moieties?

  • Methodology : For disordered regions, use SHELXL's PART and SIMU instructions to model anisotropic displacement parameters. Validate hydrogen-bonding networks with Mercury (CCDC) and cross-reference with graph set analysis (e.g., Etter’s rules for H-bond motifs). Refinement against high-resolution data (d-spacing < 0.8 Å) improves accuracy .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonyl group) and nucleophilic regions (e.g., nitrile α-carbon). Compare with experimental reactivity in SNAr reactions (e.g., substitution at the 5-chloro position) .

Q. What experimental designs are recommended for studying its biological interactions, such as enzyme inhibition or receptor binding?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis Studies : Identify critical binding residues by replacing sulfonyl-interacting amino acids (e.g., lysine → alanine) .

Q. How can researchers address inconsistencies in synthetic yields or unexpected byproducts during scale-up?

  • Methodology :

  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., lactim adducts).
  • Byproduct Analysis : Employ HRMS and 2D NMR (HSQC, HMBC) to identify impurities (e.g., hydrolyzed sulfonamides).
  • Process Optimization : Adjust solvent polarity (e.g., switch DMF to acetonitrile for better lactim solubility) and catalyst loading .

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